3-(1,3-Dimethyl-1H-pyrazol-4-yl)butan-2-ol
Description
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)butan-2-ol |
InChI |
InChI=1S/C9H16N2O/c1-6(8(3)12)9-5-11(4)10-7(9)2/h5-6,8,12H,1-4H3 |
InChI Key |
NRJTTWUWSRMNPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(C)C(C)O)C |
Origin of Product |
United States |
Preparation Methods
Condensation of 1,3-Diketones with Hydrazines
A classical and widely used approach for pyrazole synthesis involves the condensation of hydrazines with 1,3-diketones. For 3-(1,3-Dimethyl-1H-pyrazol-4-yl)butan-2-ol, the key intermediate is a diketone or keto-alcohol derivative that enables formation of the pyrazole ring with the butan-2-ol substituent intact.
Typical procedure : Primary or secondary hydrazines, such as 1,3-dimethylhydrazine, are reacted with 1,3-diketones or β-ketoesters bearing an appropriate side chain (e.g., 4-hydroxybutan-2-one derivatives) under reflux in ethanol or other suitable solvents.
Catalysts and conditions : Acid catalysts such as p-toluenesulfonic acid (TsOH) or Lewis acids (e.g., copper triflate) can be employed to accelerate the cyclocondensation and improve yields.
Regioselectivity : The choice of substituents on the diketone and hydrazine influences the regioselectivity of pyrazole formation. For 1,3-dimethyl substitution on the pyrazole ring, symmetrical diketones or selective protection strategies are used to direct substitution at the 4-position.
Direct N-Substitution on Pyrazoles
An alternative method involves preparing the pyrazole core first, followed by direct alkylation or substitution at the nitrogen or carbon positions.
Example : The reaction of 1,3-dimethyl-1H-pyrazole with a suitable butan-2-ol derivative bearing a leaving group (e.g., halide or tosylate) can yield the target compound through nucleophilic substitution.
Solvent and temperature : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred, with reaction temperatures ranging from ambient to 85 °C for optimal conversion.
Purification : Workup typically involves aqueous base extraction, organic solvent washes, drying over anhydrous magnesium sulfate, and chromatographic purification (silica gel or alumina) to isolate the pure product.
One-Pot Multi-Component Reactions
Recent advances include one-pot procedures combining hydrazines, diketones, and functionalized alkylating agents to streamline synthesis.
Mechanism : The hydrazine condenses with the diketone to form the pyrazole intermediate, which then undergoes in situ alkylation or functional group transformation to install the butan-2-ol moiety.
Advantages : This approach reduces reaction steps, minimizes purification, and enhances overall yield and regioselectivity.
Experimental Example from Literature
Analytical and Characterization Data
NMR Spectroscopy : ^1H NMR typically shows characteristic singlets for the methyl groups on the pyrazole ring (δ ~2.3 ppm) and signals corresponding to the butan-2-ol methine and methylene protons.
Mass Spectrometry : Confirms molecular ion consistent with C9H16N2O (molecular weight 168.24 g/mol).
Chromatographic Purity : High-performance liquid chromatography (HPLC) or gas chromatography (GC) used to assess purity post-synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation of hydrazine with diketone | 1,3-dimethylhydrazine, 4-hydroxy-3,3-dimethylbutan-2-one | DMF, 85 °C, 1.5 h | 40-50% | Straightforward, regioselective | Moderate yield, requires purification |
| Direct N-substitution | 1,3-dimethylpyrazole, alkyl halide derivative | DMF or DMSO, 60-85 °C | Variable | Post-pyrazole functionalization | Requires preformed pyrazole, possible side reactions |
| One-pot multi-component | Hydrazine, diketone, alkylating agent | Acid catalysis, reflux or 85 °C | Up to 80% reported for analogs | Efficient, fewer steps | Complex optimization needed |
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dimethyl-1H-pyrazol-4-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butan-2-ol side chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.
Major Products
Oxidation: The major products are ketones or aldehydes, depending on the specific conditions and reagents used.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are the substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
3-(1,3-Dimethyl-1H-pyrazol-4-yl)butan-2-ol may serve as a lead compound for drug development targeting specific diseases due to its biological activity. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic pharmacological properties. Compounds with structures similar to 3-(1,3-Dimethyl-1H-pyrazol-4-yl)butan-2-ol can interact with various biological targets, potentially acting as enzyme inhibitors or receptor modulators. Studies on the interactions of 3-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-ol with biological targets have shown that it may modulate enzyme activity or receptor function. For instance, its ability to inhibit certain enzymes could make it valuable in developing treatments for conditions like cancer or inflammation. Detailed interaction studies are necessary to elucidate its mechanism of action fully.
Chemical Research
The compound's synthesis typically involves several steps and can employ common reagents like oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The specific outcomes of these reactions depend on the conditions employed, including temperature and solvent choice.
Uniqueness
The presence of both the butan-2-yloxy group and two methyl groups in 3-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-ol contributes to its distinct chemical reactivity and biological activity compared to similar compounds. Its unique structure potentially enhances its bioavailability and interaction profile in biological systems.
Data Table
| Compound Name | Unique Features |
|---|---|
| 1,3-Dimethylpyrazole | Lacks the butan-2-yloxy group; less hydrophobic |
| 5-(Butan-2-yloxy)-1H-pyrazol | Contains butan-2-yloxy; lacks methyl groups; more reactive |
| 5-(Butan-2-yloxy)-3-methylpyrazole | Contains one methyl group; less hydrophobic than the target compound |
Mechanism of Action
The mechanism of action of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)butan-2-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific context and application.
Comparison with Similar Compounds
Stereochemical Variants
- (2R)-4-(1,3-Dimethyl-1H-pyrazol-4-yl)butan-2-ol
- Structural Similarity : Shares the same molecular formula (C₉H₁₆N₂O) and substituents as the target compound but with an (R)-configuration at the 2-position.
- Key Differences : Stereochemistry may influence crystallization behavior, biological activity, and interaction with chiral environments. For example, enantiomeric purity is critical in pharmaceuticals, as seen in Voriconazole (a triazole antifungal with defined (2R,3S) stereochemistry) .
Functional Group Modifications
- 2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol Structural Features: Replaces the dimethylpyrazole with a chlorophenyl, cyclopropyl, and triazole group.
Voriconazole
- Structural Features : Contains a difluorophenyl, fluoropyrimidine, and triazole group on the butan-2-ol backbone.
- Key Contrasts : Fluorine atoms improve metabolic stability and electronegativity, while the triazole ring is essential for antifungal activity. The absence of these groups in the target compound limits its utility in analogous therapeutic contexts .
Backbone and Substituent Variations
- 2-Methyl-4-(10H-phenothiazin-10-yl)butan-2-ol Structural Features: Substitutes dimethylpyrazole with a phenothiazine group.
- 3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-thioxo-4-imidazolidinone Structural Features: Replaces the hydroxyl group with a thioxo-imidazolidinone system.
Comparative Data Table
Research Findings and Implications
- Hydrogen Bonding: The hydroxyl group in 3-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-ol enables strong hydrogen-bonding interactions, critical for crystallization and molecular recognition . Analogs lacking this group (e.g., thioxo-imidazolidinone derivatives) rely on alternative non-covalent interactions .
- Biological Activity : While Voriconazole’s triazole and fluorine groups confer antifungal properties, the target compound’s dimethylpyrazole may favor applications in agrochemicals or materials science, as seen in acrylamide derivatives () .
- Synthetic Utility: The hydroxyl group in the target compound allows derivatization (e.g., esterification), whereas enolic acids like (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid () serve as building blocks for conjugated systems .
Biological Activity
3-(1,3-Dimethyl-1H-pyrazol-4-yl)butan-2-ol is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
- Molecular Formula : C₉H₁₆N₂O
- Molecular Weight : 168.24 g/mol
- CAS Number : 66436534
Biological Activities
The biological activities of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)butan-2-ol can be classified into several therapeutic categories:
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the pyrazole nucleus have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
2. Anti-inflammatory Activity
Pyrazole derivatives have been recognized for their anti-inflammatory effects. Studies have demonstrated that certain modifications to the pyrazole structure can enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
3. Anticancer Potential
The anticancer activity of pyrazole derivatives has been extensively studied. For example, specific compounds have exhibited cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .
The mechanisms through which 3-(1,3-Dimethyl-1H-pyrazol-4-yl)butan-2-ol exerts its biological effects include:
- Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation .
- Modulation of Cell Signaling Pathways : Pyrazoles may affect signaling pathways involved in cell proliferation and survival, particularly in cancer cells, thereby promoting apoptosis .
Table 1: Summary of Biological Activities
Case Study Example
In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. The lead compound demonstrated comparable efficacy to standard anti-inflammatory drugs at a lower concentration, suggesting a promising therapeutic potential for treating inflammatory diseases .
Q & A
Q. Basic
- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry. Hydrogen bonding networks (e.g., O–H···N interactions) are mapped to validate stability .
- NMR : H and C NMR identify substituent effects (e.g., pyrazole ring deshielding at C4) and confirm hydroxyl proton coupling (δ ~2.5 ppm, broad singlet) .
What advanced strategies address contradictions in reported biological activity data for pyrazole derivatives?
Advanced
Discrepancies in enzyme inhibition or cytotoxicity data arise from:
- Purity variability : Validate via HPLC (>95% purity) and mass spectrometry.
- Assay conditions : Standardize buffer pH, temperature, and enzyme concentrations.
- Structural analogs : Compare with 4-(1-Ethyl-1H-pyrazol-4-yl)butan-2-ol (similar backbone but differing alkyl groups) to isolate substituent effects. Reproducibility requires triplicate experiments with positive/negative controls .
How does hydrogen bonding influence the compound’s interaction with biological targets?
Advanced
The hydroxyl group and pyrazole nitrogen form hydrogen bonds with residues in enzyme active sites (e.g., kinases). Computational tools (e.g., molecular docking with AutoDock Vina) predict binding modes:
- π–π stacking : Between the pyrazole ring and aromatic amino acids (Phe, Tyr).
- Hydrogen bonding : O–H groups interact with catalytic residues (e.g., Asp in proteases).
Experimental validation via isothermal titration calorimetry (ITC) quantifies binding affinities (K) .
What computational methods predict electrophilic/nucleophilic sites for derivatization?
Q. Advanced
- DFT calculations : Identify Fukui indices to locate electrophilic sites (e.g., C4 of pyrazole) and nucleophilic regions (hydroxyl oxygen).
- Molecular Electrostatic Potential (MEP) maps : Visualize charge distribution to guide functionalization (e.g., esterification at the hydroxyl group).
Benchmark against experimental reactivity data (e.g., SN2 reactions with alkyl halides) .
How to design SAR studies for optimizing this compound’s bioactivity?
Q. Advanced
- Core modifications : Introduce substituents at pyrazole N1/C3 (e.g., methyl vs. ethyl) to alter steric effects.
- Hydroxyl derivatization : Synthesize esters or ethers to modulate lipophilicity (logP) and membrane permeability.
- In vitro assays : Test against target enzymes (e.g., COX-2, CYP450 isoforms) using kinetic assays (IC determination). Cross-validate with molecular dynamics (MD) simulations to assess binding persistence .
What analytical techniques resolve synthetic byproducts or diastereomers?
Q. Advanced
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA).
- LC-MS/MS : Identifies byproducts (e.g., over-alkylated species) via fragmentation patterns.
- Crystallography : Distinguishes diastereomers by comparing unit cell parameters with known standards .
How do solvent and temperature affect crystallization for structural studies?
Q. Advanced
- Solvent polarity : Low-polarity solvents (hexane/ethyl acetate) favor slow crystal growth, reducing defects.
- Temperature gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice integrity.
- Additives : Trace DMSO or glycerol improves diffraction quality by stabilizing hydrogen bonds .
What mechanistic insights explain its reactivity in nucleophilic acyl substitution?
Advanced
The hydroxyl group acts as a nucleophile in esterification or sulfonation. Reaction kinetics (monitored by F NMR or IR) reveal:
- Transition state stabilization : Hydrogen bonding between the hydroxyl proton and leaving group (e.g., Cl in acyl chlorides).
- Steric effects : 1,3-Dimethyl groups on pyrazole hinder approach of bulky electrophiles, reducing reaction rates .
How to validate its metabolic stability in preclinical studies?
Q. Advanced
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions.
- Metabolite ID : High-resolution MS/MS identifies oxidation products (e.g., hydroxylation at the butanol chain) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
